molecular formula C5H10ClNO B2862532 Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2137895-62-4

Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride

Katalognummer B2862532
CAS-Nummer: 2137895-62-4
Molekulargewicht: 135.59
InChI-Schlüssel: AFVLYMRKZXKNOH-TYSVMGFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride” is a chemical compound with a molecular weight of 201.62 . It is a powder that is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The synthesis of similar bicyclic structures has been achieved through various methods, including organocatalytic formal [4 + 2] cycloaddition reactions , and (3 + 2) annulation of cyclopropenes with aminocyclopropanes . These methods permit rapid access to a wide range of bicyclic structures from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride” is characterized by the presence of a bicyclic scaffold . The InChI code for the compound is 1S/C7H10F3N.ClH/c8-7(9,10)6-2-1-5(6)3-11-4-6;/h5,11H,1-4H2;1H/t5-,6-;/m0./s1 .


Chemical Reactions Analysis

The chemical reactions involving similar bicyclic structures have been studied extensively. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 201.62 . It is stored at a temperature of 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One area of focus has been the exploration of norcantharidin analogues, such as the structurally related 7-oxabicyclo [2.2.1] heptane-2,3-dicarboxylic anhydride, for their anticancer properties. These compounds, including modifications and analogues, have shown potential in targeting protein phosphatases and exhibiting anticancer activities, highlighting the role of structural modifications in enhancing therapeutic potential without significant side effects (Deng & Tang, 2011).

Antimicrobial Applications

The exploration of bicyclic compounds extends to antimicrobial applications. For instance, compounds like imipenem/cilastatin/relebactam have demonstrated significant activity against carbapenem-resistant bacteria. Relebactam, a bicyclic diazabicyclooctane, acts as a β-lactamase inhibitor, showcasing the utility of bicyclic structures in enhancing the efficacy of antimicrobial treatments (O’Donnell & Lodise, 2022).

Neuroprotective and Antidepressant Effects

Bicyclic compounds have also been studied for their neurobiological properties. Studies on compounds with similar structural motifs have indicated roles in neuroprotection, anxiety reduction, and antidepressant effects. The dynamic interplay between neurotransmitter systems and the role of structural and functional brain plasticity in the expression of emotional learning have been highlighted, suggesting potential applications in treating depressive disorders and enhancing emotional resilience (McEwen & Olié, 2005).

Anti-inflammatory Properties

The anti-inflammatory properties of certain bicyclic compounds, acting through serotonin (5-HT)2A receptor agonism, have been explored for their potential in treating inflammatory disorders. This area of research underscores the therapeutic potential of bicyclic structures in modulating inflammatory pathways, offering a novel approach to treating various inflammatory conditions (Flanagan & Nichols, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Various precautionary statements are also provided, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

The future directions for the study and application of “Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride” and similar compounds are vast. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

Eigenschaften

IUPAC Name

(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-7-5-3-6-4(1)5;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVLYMRKZXKNOH-TYSVMGFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride

CAS RN

2137895-62-4
Record name rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.